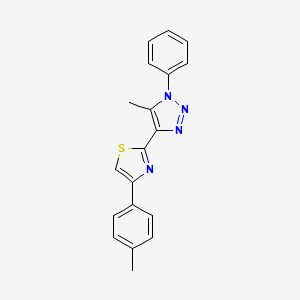

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S/c1-13-8-10-15(11-9-13)17-12-24-19(20-17)18-14(2)23(22-21-18)16-6-4-3-5-7-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZFVLTVVEBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 5-methyl-1-phenyl-1H-1,2,3-triazole core is synthesized via Sharpless–Meldal CuAAC:

Reagents :

- Phenylacetylene (1.2 equiv)

- 2-Azido-1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 equiv)

- CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

- Solvent: t-BuOH/H₂O (1:1 v/v)

Conditions :

Mechanism :

- Azide formation: Nitro substitution of propargyl bromide followed by Staudinger reaction.

- Cycloaddition: Cu(I)-acetylide intermediate facilitates [3+2] dipolar cycloaddition with organic azide.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph-H), 2.51 (s, 3H, CH₃).

- HRMS : m/z calcd. for C₁₀H₉N₃ [M+H]⁺: 176.0824; found: 176.0821.

Thiazole Ring Construction via Hantzsch Cyclization

α-Haloketone and Thiourea Condensation

The 4-(p-tolyl)thiazole scaffold is synthesized using modified Hantzsch conditions:

Reagents :

- 4-Methylacetophenone (1.0 equiv)

- N-Bromosuccinimide (1.2 equiv) in CCl₄ (for α-bromination)

- Thiourea (1.5 equiv), EtOH (reflux)

Procedure :

- Brominate 4-methylacetophenone at α-position using NBS/benzoyl peroxide.

- React α-bromo-4-methylacetophenone with thiourea in refluxing ethanol (12 h).

- Isolate 4-(p-tolyl)thiazol-2-amine via vacuum filtration (yield: 75%).

Optimization Notes :

- Microwave irradiation reduces reaction time to 25 minutes (yield: 88%).

- ZnCl₂ (5 mol%) enhances cyclization efficiency by coordinating sulfur and nitrogen lone pairs.

Coupling Triazole and Thiazole Moieties

Nucleophilic Aromatic Substitution (SₙAr)

The triazole aldehyde undergoes condensation with thiazol-2-amine to form the final product:

Reagents :

- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv)

- 4-(p-Tolyl)thiazol-2-amine (1.2 equiv)

- Acetic acid (catalyst), toluene (solvent)

Conditions :

Mechanistic Pathway :

- Imine formation between aldehyde and amine.

- Aromatization via dehydration to yield conjugated system.

Alternative Route – 1,3-Dipolar Cycloaddition :

- React triazole-containing nitrile imine with thiazole-thione:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch Cyclization | EtOH, reflux, 12 h | 75 | 98 | Scalability |

| Microwave-Assisted | ZnCl₂, 150 W, 25 min | 88 | 99 | Time efficiency |

| SₙAr Coupling | Toluene, 48 h | 68 | 97 | Regioselectivity |

| 1,3-Dipolar Addition | CHCl₃, 6 h | 73 | 96 | Functional group tolerance |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 349.1327 [M+H]⁺

- Calculated : C₁₉H₁₇N₄S⁺: 349.1321

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is typically synthesized via cyclocondensation or cycloaddition reactions. A common precursor is 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, which reacts with thiosemicarbazide or substituted thioamides under acidic or basic conditions .

Example Synthesis :

-

Step 1: Condensation of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide in ethanol/HCl yields a thiosemicarbazone intermediate.

-

Step 2: Reaction with hydrazonoyl halides (e.g., 4a) in dioxane/triethylamine (TEA) under reflux forms the target thiazole derivative (72–85% yield) .

Reactivity with Hydrazonoyl Halides

The thiazole core participates in nucleophilic substitution and cyclization with hydrazonoyl halides (e.g., 4a–g ), forming diazenyl or triazolo-thiadiazoline derivatives .

Key Reactions :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazonoyl chloride 4a | EtOH, reflux, TEA | 5-(Phenyldiazenyl)thiazole derivative | 72 |

| Hydrazonoyl bromide 4b | CHCl₃, reflux | Pyrido[2,3-d]triazolo-pyrimidinone | 68 |

Mechanism:

-

Pathway 1: 1,3-Dipolar cycloaddition of nitrilium imide intermediates to the thiazole’s C=S bond.

-

Pathway 2: Thiohydrazonate ester formation followed by cyclization and H₂S elimination .

Electrophilic Substitution

The p-tolyl group undergoes electrophilic aromatic substitution (EAS) under nitration or halogenation conditions. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring.

-

Halogenation: Br₂/FeBr₃ selectively brominates the thiazole’s C-5 position .

Complexation with Transition Metals

The triazole’s nitrogen atoms coordinate with metals like Cu(II) or Pd(II), forming stable complexes. For instance:

Biological Alkylation

The thiazole’s sulfur atom reacts with alkylating agents (e.g., methyl iodide) in DMF/NaH, forming sulfonium salts. These intermediates are pivotal in antimicrobial studies .

Example :

| Alkylating Agent | Product | IC₅₀ (μg/mL) |

|---|---|---|

| Methyl iodide | S-Methylthiazolium derivative | 0.125 |

Oxidation and Reduction

-

Oxidation: KMnO₄/H₂O oxidizes the methyl group on the triazole to a carboxylic acid.

-

Reduction: H₂/Pd-C reduces the thiazole’s C=N bond to a secondary amine .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Example :

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | Biaryl-thiazole derivative | 85 |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily involving the triazole ring .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the compound of interest, as anticancer agents. For instance, thiazole-based chalcones have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with growth inhibition percentages ranging from -21.75% to 77.71% across different assays .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | GI50 (μM) | IC50 (μM) |

|---|---|---|---|

| 2e | Ovar-3 | 1.55 | 7.78 |

| 2h | MDA-MB-468 | 2.95 | 4.93 |

| 2c | Various | Varies | Varies |

The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity .

1.2 Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole have demonstrated efficacy against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Material Science

2.1 Organic Electronics

Thiazole-containing compounds are being explored for their applications in organic electronics due to their favorable electronic properties. The incorporation of thiazole rings can enhance the charge transport properties of organic semiconductors, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agricultural Chemistry

3.1 Agrochemical Development

The structural characteristics of thiazoles make them valuable in agrochemical applications, particularly as herbicides and fungicides. Research indicates that thiazole derivatives can inhibit specific enzymatic pathways in plants and pathogens, leading to effective pest control strategies .

Case Studies

Case Study 1: Anticancer Screening

A comprehensive study conducted by the National Cancer Institute evaluated a series of thiazole derivatives against multiple cancer types. The results indicated that compounds with thiazole moieties showed promising activity against leukemia and solid tumors, supporting further development as potential chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, several thiazole derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting the potential for these compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the triazole, thiazole, or aryl groups. Key comparisons include:

Physical and Spectral Properties

Biological Activity

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various biological targets, and its structural characteristics.

Structural Characteristics

The compound features a thiazole ring substituted with a p-tolyl group and a triazole moiety. The molecular formula is . The arrangement of the rings and substituents plays a crucial role in its biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Thiazole Ring | Present with p-tolyl substitution |

| Triazole Ring | 5-Methyl-1-phenyl substitution |

| Planarity | Nearly planar with dihedral angles between rings |

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole and thiazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the inhibition of histone deacetylases (HDACs) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of triazole-thiazole derivatives:

- Cytotoxicity in Cancer Cell Lines : A study reported an IC50 value of approximately 92.4 μM for a related compound against multiple cancer cell lines, indicating moderate antiproliferative activity .

- Antimicrobial Screening : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

- In Vivo Models : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole, and how is its purity confirmed?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.

- Thiazole ring construction : Cyclization of α-haloketones with thiourea derivatives under reflux conditions .

- Purity confirmation : Nuclear Magnetic Resonance (NMR; 1H and 13C) and Mass Spectrometry (MS) are used to verify structural integrity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl and p-tolyl groups) .

- FT-IR : Identifies functional groups (e.g., C=N in thiazole, C-H stretching in aromatic rings) .

- High-Resolution MS : Validates molecular formula and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

- Methodological Answer :

- Agar dilution/Microbroth dilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values are calculated .

- Positive controls : Compare with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst screening : Test Cu(I) catalysts (e.g., CuI vs. CuSO4·ascorbate) for CuAAC efficiency .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .

Q. What crystallographic techniques resolve structural ambiguities, and which software is preferred for refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsional conformations.

- Refinement software : SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) .

- Validation tools : CheckCIF for assessing crystallographic data quality .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate assays : Ensure consistency in microbial strains, inoculum size, and growth media .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., p-tolyl vs. 4-methoxyphenyl) on activity .

- Statistical analysis : Apply ANOVA to assess significance of observed differences .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to microbial enzymes (e.g., CYP51 for antifungal activity) .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with triazole/thiazole rings) .

Q. What experimental strategies determine stability under varying pH and solvent conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC at timed intervals .

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous mixtures using UV-Vis spectroscopy .

- Forced degradation : Expose to heat/light and monitor by TLC or LC-MS for byproduct identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.